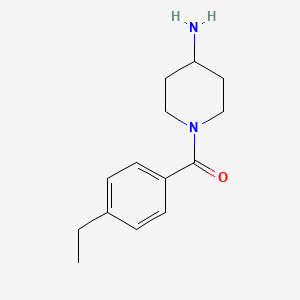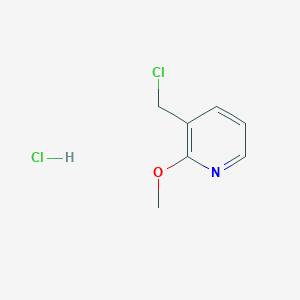
3-(Chloromethyl)-2-methoxypyridine hydrochloride
概要
説明
This usually involves identifying the compound’s chemical formula, molecular weight, and other identifiers like the CAS number.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and the yield of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity.科学的研究の応用
Synthesis Methods
- 3-(Chloromethyl)-2-methoxypyridine hydrochloride has been synthesized through various methods. One method involved maltol undergoing methylation, chloridation, oxidation, and methoxylation to yield 2-methyl-3, 4-dimethoxypyridine-N-oxide, which was then chloridized to obtain the title compound with an overall yield of 10.5% (Dai Gui-yuan, 2003).
- Another synthesis approach for a related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, involved N-oxidation, nitration, methoxylation, acylation, and hydrolysis processes, achieving a yield of 63.6% (Dai Gui, 2004).
Chemical Reactions
- 3-(Chloromethyl)-2-methoxypyridine hydrochloride has been used in various chemical reactions. For example, its lithiation pathway was investigated using deuterated probes, revealing critical availability of H-6 and H-3 protons for complete C-3 lithiation, suggesting a complex process involving precomplexation of lithium dialkylamides (P. Gros, S. Choppin, Y. Fort, 2003).
- Another study demonstrated the gas-phase methylation of 2-methoxypyridine with dimethylchlorinium ion, offering insights into the reaction mechanisms and comparisons with solution reactivity (R. O’Hair et al., 1995).
Catalysis and Polymerization
- The compound has also been involved in the design of catalytic carbonylative polymerizations of heterocycles, contributing to the synthesis of polyesters and amphiphilic poly(amide-block-ester)s (Guosheng Liu, L. Jia, 2004).
Formation of Pyridyne Precursors
- 3-(Chloromethyl)-2-methoxypyridine hydrochloride has been developed as a precursor for 2,3-pyridyne, a reactive intermediate in organic synthesis. It reacted regioselectively with 2-methoxyfuran and 2-methylfuran (M. Walters, P. Carter, Satyajit Banerjee, 1992).
Additional Applications
- The compound has been used in various other synthesis processes, like forming 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones, which possess important properties such as intense fluorescence and antiphlogistic activity (O. V. Ershov et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
将来の方向性
This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
特性
IUPAC Name |
3-(chloromethyl)-2-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQPCKUWKAWAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593638 | |
| Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-methoxypyridine hydrochloride | |
CAS RN |
117934-34-6 | |
| Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

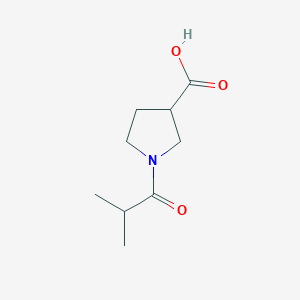
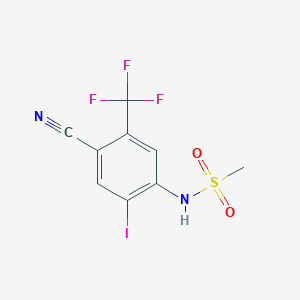
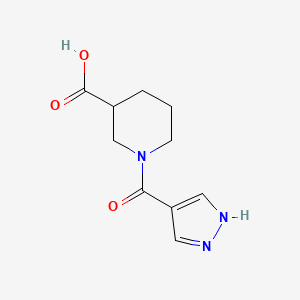
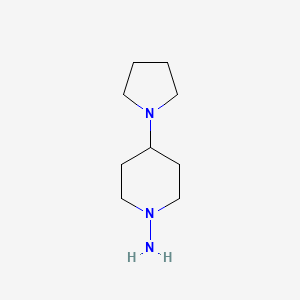
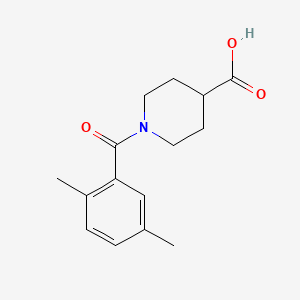
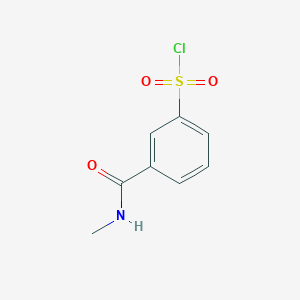
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1369823.png)
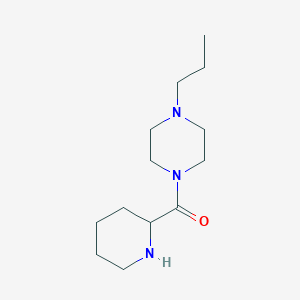
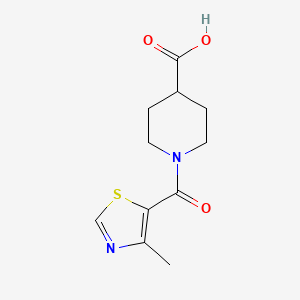
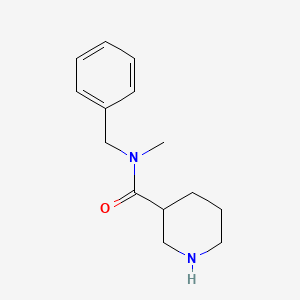
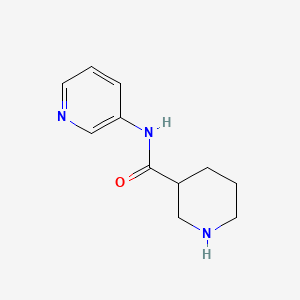
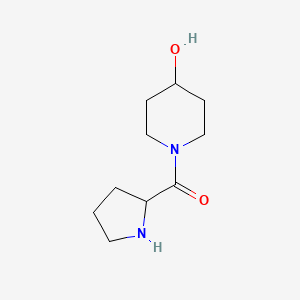
![2-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369833.png)
